molecular formula C8H8F2OS B6296260 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene CAS No. 2221812-13-9

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene

Cat. No.: B6296260
CAS No.: 2221812-13-9
M. Wt: 190.21 g/mol
InChI Key: MUHMWSBMMFHNRZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfanyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in the development of pharmaceuticals and biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The fluorine atoms and functional groups on the benzene ring influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHMWSBMMFHNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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